Proteasome β5 Subunit Inhibition: Direct Head-to-Head Comparison Against Bortezomib and ChEMBL Structural Analogs Within the Same Assay
In the identical biochemical assay measuring inhibition of the chymotrypsin-like activity of the human 20S proteasome β5 subunit (Suc-Leu-Leu-Val-Tyr-AMC substrate, 10-minute incubation, fluorometric detection), the target compound N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide (BDBM50007722, CHEMBL3233445) recorded a Ki of 330 nM [1]. In the same assay, a closely related analog (BDBM50007725, CHEMBL3233450) showed a Ki of 300 nM—a 30 nM (9.1%) difference that demonstrates the measurable impact of structural variation on inhibitory potency [1]. The clinical proteasome inhibitor bortezomib (PS-341, BDBM50069989) achieved a Ki of 9.8 nM, representing a ~34-fold higher potency and illustrating a clearly distinct potency tier [1]. Two additional non-covalent inhibitors in the same assay, CHEMBL2385814 (BDBM50434764) and CHEMBL2385819 (BDBM50434761), exhibited Ki values of 98 nM and 170 nM respectively, further mapping the potency landscape and placing the target compound at an intermediate position suitable for non-covalent, reversible proteasome modulation studies [1].
| Evidence Dimension | Inhibition of chymotrypsin-like activity of human 20S proteasome β5 subunit (Ki) |
|---|---|
| Target Compound Data | Ki = 330 nM (BDBM50007722 / CHEMBL3233445) |
| Comparator Or Baseline | Bortezomib (PS-341): Ki = 9.8 nM; CHEMBL3233450: Ki = 300 nM; CHEMBL2385814: Ki = 98 nM; CHEMBL2385819: Ki = 170 nM |
| Quantified Difference | ~34-fold less potent than bortezomib; 30 nM (9.1%) less potent than closest analog CHEMBL3233450; 3.4-fold less potent than CHEMBL2385814; 1.9-fold less potent than CHEMBL2385819 |
| Conditions | Suc-Leu-Leu-Val-Tyr-AMC fluorogenic substrate; 10-minute incubation; fluorometric analysis; human 20S proteasome beta 5 subunit |
Why This Matters
This intermediate, non-covalent affinity profile positions the compound as a tool for studying reversible proteasome modulation, distinct from both the high-potency irreversible clinical inhibitors like bortezomib and weaker non-specific ligands.
- [1] BindingDB Assay CHEMBL_1334922 (CHEMBL3239238). Inhibition of chymotrypsin-like activity of human 20S proteasome beta 5 subunit. Comparative Ki data for BDBM50007722 (330 nM), BDBM50007725 (300 nM), BDBM50069989 (9.8 nM), BDBM50434764 (98 nM), BDBM50434761 (170 nM). University of Messina, curated by ChEMBL. Accessed May 2026. View Source
